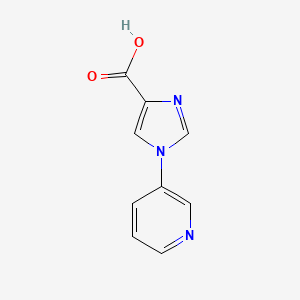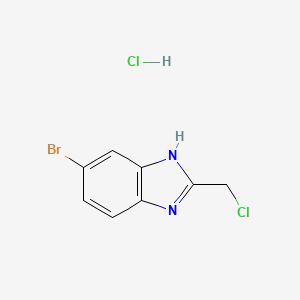
5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another method involves the monobromination reaction of 2-chlorobenzoic acid in an NBS/sulfuric acid system .Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for 5-bromo-2-(chloromethyl)pyridine hydrochloride is1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H . This code provides a unique representation of the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Ligands and Metal Coordination Compounds
Research on the synthesis and characterization of complex ligands and their coordination compounds often involves 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride. For example, the study by Jaber, Kyhoiesh, and Jawad (2021) focuses on the synthesis of a specific azo ligand and its Cd(II) coordinate complex, highlighting the versatility of brominated compounds in creating structures with potential antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).
Development of Heterocyclic Compounds
The compound is utilized in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. Chapman et al. (1968) demonstrated the condensation reactions involving this compound to produce various derivatives, indicating its role in expanding the chemical space of heterocyclic chemistry (Chapman, Clarke, Ewing, & Saraf, 1968).
Precursors for Novel Pyrazole Derivatives
Martins et al. (2013) explored brominated precursors for synthesizing pyrazole derivatives, demonstrating the compound's utility in creating bioactive molecules with potential applications in medicinal chemistry and material science (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine compound with high singlet oxygen quantum yield, substituting with derivatives including this compound. This study underscores the compound's potential in photodynamic therapy, a promising treatment for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Anti-cancer Compounds
In the realm of oncology, derivatives of this compound have been investigated for their antitumor properties. A study by Shi et al. (1996) synthesized a series of benzothiazole derivatives, demonstrating potent inhibitory activity against breast cancer cell lines, showcasing the compound's relevance in cancer research (Shi, Bradshaw, Wrigley, McCall, Lelieveld, Fichtner, & Stevens, 1996).
Eigenschaften
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZRQNZCAVFSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
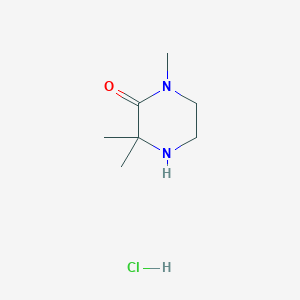

![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2657086.png)
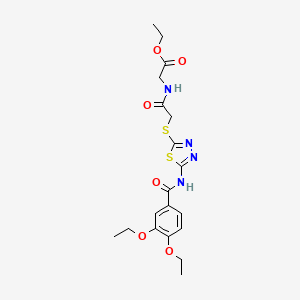
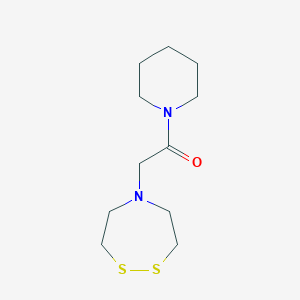


![N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2657094.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657095.png)


![4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2657098.png)
